N-(2-(2-methylthiazol-4-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
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Overview
Description
N-(2-(2-methylthiazol-4-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of thiazole, phenyl, thiophene, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling with Phenyl Group: The thiazole ring is then coupled with a phenyl group through a Suzuki-Miyaura cross-coupling reaction, using palladium catalysts and appropriate ligands.
Formation of the Isoxazole Ring: The isoxazole ring is formed via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Coupling with Thiophene Group: The thiophene group is introduced through another cross-coupling reaction, such as the Stille coupling, using tin reagents.
Amidation: Finally, the carboxamide group is introduced through an amidation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-methylthiazol-4-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or alkylated products.
Scientific Research Applications
N-(2-(2-methylthiazol-4-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-(2-(2-methylthiazol-4-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-methylthiazol-4-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(2-(2-methylthiazol-4-yl)phenyl)-5-(pyridin-2-yl)isoxazole-3-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-(2-(2-methylthiazol-4-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is unique due to the presence of both thiazole and thiophene rings, which can impart distinct electronic and steric properties. These properties may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c1-11-19-15(10-25-11)12-5-2-3-6-13(12)20-18(22)14-9-16(23-21-14)17-7-4-8-24-17/h2-10H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVGXVRSMAFCBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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